molecular formula C15H30N2O2 B2943021 tert-Butyl 1-neopentylpiperidin-4-ylcarbamate CAS No. 1286273-35-5

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate

Cat. No.: B2943021
CAS No.: 1286273-35-5
M. Wt: 270.417
InChI Key: HIRRZQNCPAHGIL-UHFFFAOYSA-N
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Description

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate: is a chemical compound with the molecular formula C15H30N2O2 and a molecular weight of 270.41 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “tert-Butyl 1-neopentylpiperidin-4-ylcarbamate” provides first-aid measures in case of inhalation, skin contact, eye contact, and ingestion . It also provides fire-fighting measures and precautions for safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-neopentylpiperidin-4-ylcarbamate typically involves the reaction of 1-neopentylpiperidin-4-ylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-neopentylpiperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or ethers.

Mechanism of Action

The mechanism of action of tert-Butyl 1-neopentylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 1-neopentylpiperidin-4-ylcarbamate can be compared with other similar compounds such as:

  • tert-Butyl 1-methylpiperidin-4-ylcarbamate
  • tert-Butyl 1-ethylpiperidin-4-ylcarbamate
  • tert-Butyl 1-isopropylpiperidin-4-ylcarbamate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its neopentyl group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

tert-butyl N-[1-(2,2-dimethylpropyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-14(2,3)11-17-9-7-12(8-10-17)16-13(18)19-15(4,5)6/h12H,7-11H2,1-6H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRRZQNCPAHGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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